4-Bromo-2-fluoro-5-nitropyridine
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Overview
Description
4-Bromo-2-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-nitropyridine typically involves the nitration of 2-bromo-5-fluoropyridine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for the substitution of the bromine atom.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution: Formation of 4-methoxy-2-fluoro-5-nitropyridine.
Reduction: Formation of 4-bromo-2-fluoro-5-aminopyridine.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
4-Bromo-2-fluoro-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-nitropyridine is primarily based on its ability to undergo various chemical transformations. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the pyridine ring influences its reactivity and interaction with other molecules. These functional groups can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Bromo-5-fluoropyridine: Similar structure but lacks the nitro group.
4-Bromo-2,5-difluoropyridine: Contains an additional fluorine atom instead of the nitro group.
2-Fluoro-5-nitropyridine: Lacks the bromine atom.
Uniqueness: 4-Bromo-2-fluoro-5-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C5H2BrFN2O2 |
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Molecular Weight |
220.98 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H |
InChI Key |
OANUOPPGHSTFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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